molecular formula C15H11F2NO2 B2468847 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326826-72-5

4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2468847
CAS RN: 1326826-72-5
M. Wt: 275.255
InChI Key: AGKHYKAQVNFVNV-UHFFFAOYSA-N
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Description

The compound “4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a benzoxazepin derivative. Benzoxazepines are seven-membered heterocyclic compounds containing a benzene ring fused to an oxazepine ring. The presence of fluorine atoms on the phenyl group could influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. The benzoxazepin ring is likely to contribute to the compound’s rigidity, and the electronegative fluorine atoms could create regions of partial negative charge .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzoxazepin ring and the fluorine atoms. The carbonyl group in the benzoxazepin ring could be reactive towards nucleophiles, and the C-F bonds might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzoxazepin ring and the fluorine atoms could affect properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

Benzoxazepines, including derivatives similar to the queried compound, have been synthesized using various methods. One study describes a one-pot microwave-assisted synthesis of amino-1,5-benzoxazepines, highlighting the influence of aryl substituents on the resulting benzoxazepine/benzodiazepine ratio. The study also delves into the reaction mechanism and provides detailed structural assignments based on NMR, IR, MS, and elemental analysis data (Neochoritis et al., 2010).

Antioxidant Activity

Some benzoxazepine derivatives have been evaluated for their antioxidant activity and lipid peroxidation inhibition capabilities. The study by Neochoritis et al. (2010) found compounds within this class that were potent inhibitors of lipoxygenase and lipid peroxidation, indicating potential applications in research related to oxidative stress and related disorders.

Electrochromic Properties

Donor-acceptor polymer electrochromes based on benzoxazepine derivatives have been studied for their tunable colors and performance. These studies highlight the impact of donor and acceptor units on the electrochromic properties of polymers, including stability, optical contrast, and coloration efficiency (İçli et al., 2010).

Application in Molecular Libraries

The synthesis of novel benzoxazepin-4-one-based compounds from 1,5-difluoro-2,4-dinitrobenzene has been reported, contributing to the construction of molecular libraries for therapeutic applications. This process involves substitutions and reductions leading to the synthesis of key intermediates and the final products, which were confirmed by HPLC, LC-MS, and NMR (Wang et al., 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, the mechanism of action would involve its interaction with biological targets. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Fluorinated compounds can sometimes be hazardous, and appropriate safety measures should be taken when handling them .

Future Directions

The future directions for research on this compound could involve studying its synthesis, reactivity, and potential applications. It could be interesting to explore its use in fields like medicinal chemistry, given the biological activity of some benzoxazepin derivatives .

properties

IUPAC Name

4-(3,5-difluorophenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2/c16-11-5-12(17)7-13(6-11)18-8-10-3-1-2-4-14(10)20-9-15(18)19/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKHYKAQVNFVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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